molecular formula C17H20N2S B14751306 Piperazine, 1-[2-[(2-methylphenyl)thio]phenyl]-

Piperazine, 1-[2-[(2-methylphenyl)thio]phenyl]-

Cat. No.: B14751306
M. Wt: 284.4 g/mol
InChI Key: MBWUFSQDLZYQLA-UHFFFAOYSA-N
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Description

Piperazine, 1-[2-[(2-methylphenyl)thio]phenyl]- is a compound that belongs to the piperazine family, which is known for its wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly used in various drugs due to their versatile chemical properties .

Preparation Methods

The synthesis of piperazine derivatives, including Piperazine, 1-[2-[(2-methylphenyl)thio]phenyl]-, involves several methods. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the coupling of substituted benzenethiol with chloro-nitrobenzene, followed by the reduction of the nitro group using an iron-acetic acid system. The resulting aniline intermediate is then cyclized with bis(2-chloroethyl)amine hydrochloride to obtain the piperazine moiety .

Chemical Reactions Analysis

Piperazine, 1-[2-[(2-methylphenyl)thio]phenyl]- undergoes various chemical reactions, including:

Scientific Research Applications

Piperazine, 1-[2-[(2-methylphenyl)thio]phenyl]- has several scientific research applications:

Comparison with Similar Compounds

Piperazine, 1-[2-[(2-methylphenyl)thio]phenyl]- can be compared with other similar compounds, such as:

Piperazine, 1-[2-[(2-methylphenyl)thio]phenyl]- stands out due to its unique combination of substituents, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C17H20N2S

Molecular Weight

284.4 g/mol

IUPAC Name

1-[2-(2-methylphenyl)sulfanylphenyl]piperazine

InChI

InChI=1S/C17H20N2S/c1-14-6-2-4-8-16(14)20-17-9-5-3-7-15(17)19-12-10-18-11-13-19/h2-9,18H,10-13H2,1H3

InChI Key

MBWUFSQDLZYQLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1SC2=CC=CC=C2N3CCNCC3

Origin of Product

United States

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